molecular formula C₂₀H₂₃N₃O₄ B1144648 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine CAS No. 1145671-52-8

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

Cat. No. B1144648
CAS RN: 1145671-52-8
M. Wt: 369.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine” is a chemical compound. It is a member of quinazolines . This compound is used in various industries as an intermediate in the synthesis process of erlotinib .


Synthesis Analysis

The synthesis of this compound has been studied in the context of creating novel anti-cancer agents . One method involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with oxalyl chloride or thionyl chloride . During chlorination, a chlorinated byproduct is readily formed if the ratio of the reactants, reaction temperature, and reaction time are not well controlled .


Molecular Structure Analysis

The molecular formula of “6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine” is C14H18N2O5 . Its molecular weight is 294.31 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .

Scientific Research Applications

Cancer Treatment

Desethynyl Erlotinib is a highly specific and reversible epidermal growth factor receptor tyrosine kinase inhibitor used for the targeted therapy of non-small-cell lung cancer (NSCLC) . However, the efficacy of erlotinib is limited due to the development of drug resistance during chemotherapy .

Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)

IDO1 is a rate-limiting tryptophan catabolic enzyme that is activated in many human cancers. A series of erlotinib-based 1,2,3-triazole compounds were designed by combining erlotinib with phenyl or benzyl azide. These compounds have shown capability of suppressing IDO1 activities in vitro experiments .

Synthesis of Other Compounds

Desethynyl Erlotinib can be used as an intermediate in the synthesis of other compounds. For example, it has been used in the improved synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib, and gefitinib .

Analytical Method Development

Desethynyl Erlotinib has been used in the development and validation of analytical methods. For instance, it has been used in the development of a method for quantification of erlotinib hydrochloride in bulk and in pharmaceutical formulation by thin-layer chromatography .

Study of Degradation Behavior

The degradation behavior of Desethynyl Erlotinib has been studied. It was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .

Inhibition of Proliferation of Cancer Cell Lines

Erlotinib showed IC50 values in the range of 7–1185 nM against PC-9 (exon 19del), H3255 (L858R), H1975 (L858R + T790M), and BID007 (A763-Y764insFQEA) lung cancer cell lines .

Safety And Hazards

The safety data sheet for a similar compound, “6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one”, suggests that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately . The compound is also air sensitive and should be stored under inert gas .

Future Directions

The compound and its derivatives have been studied for their potential as novel anti-cancer agents . The in-vitro study results were found to be in agreement with the predictions from in-silico data . The selected molecules were further subjected to get the possible mechanism of action against different cancer cells .

properties

IUPAC Name

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEPRWDRWNAAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

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